(Z)-methyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(1-ethylpyrazole-3-carbonyl)imino-4,7-dimethoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-5-21-9-8-11(20-21)17(24)19-18-22(10-14(23)27-4)15-12(25-2)6-7-13(26-3)16(15)28-18/h6-9H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGZPPKQOHFMGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Synthetic Routes
The synthesis of (Z)-methyl 2-(2-((1-ethyl-1H-pyrazole-3-carbonyl)imino)-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves several key steps:
- Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable diketone under acidic conditions.
- Synthesis of the Benzo[d]thiazole Moiety : Cyclization of o-aminothiophenol with a carboxylic acid derivative is often used.
- Coupling Reaction : Utilizing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the imine linkage.
- Esterification : The final step involves esterification using methanol in the presence of an acid catalyst.
Industrial Production
In industrial settings, optimizing these synthetic routes is crucial for improving yield and reducing costs. Techniques such as continuous flow reactors and advanced purification methods are commonly employed.
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can be utilized in developing new ligands for catalysis or as precursors for heterocyclic compounds.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest interactions with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound could exhibit therapeutic properties against specific diseases. Research into its derivatives may lead to optimized compounds with enhanced efficacy and safety profiles.
Industry
The compound may find applications in developing new materials with tailored properties. For example, it could be incorporated into polymers or coatings to improve performance characteristics.
Recent studies indicate that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Research has shown that pyrazole derivatives can inhibit cancer cell proliferation through multiple mechanisms.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated potential in reducing inflammation markers.
- Antimicrobial Properties : The presence of the pyrazole moiety is linked to significant antimicrobial activity against various pathogens.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anticancer Studies : A study published in Nature explored the anticancer properties of pyrazole derivatives against human cancer cell lines (A549, H460), demonstrating significant cytotoxic effects .
- Bioactivity Assessments : Research indicates that compounds bearing similar moieties exhibit anti-inflammatory and antimicrobial activities .
- Drug Development : Ongoing investigations into the pharmacological properties of pyrazole-based compounds suggest their viability as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis based on general chemical and pharmacological trends:
Table 1: Structural and Functional Comparison
*No specific bioactivity data available in provided evidence.
Key Findings:
Stereochemical Impact : The Z-configuration in the target compound likely enhances binding affinity compared to its E-isomer, as seen in analogous systems where imine geometry influences kinase inhibition potency .
Methoxy Substitution: The 4,7-dimethoxy groups improve solubility (lower LogP) relative to mono-methoxy analogs, balancing hydrophobicity for cellular uptake.
Limitations:
- Tools like SHELXL and SHELXTL are inferred as standard for such refinements but require experimental validation .
Notes
- The provided evidence primarily discusses crystallographic tools (SHELX suite) rather than the compound itself. Comparisons are extrapolated from general trends in benzo[d]thiazole and pyrazole chemistry.
- Experimental validation of all inferred properties is essential for authoritative conclusions.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including:
- Hantzsch thiazole formation : Reacting α-halocarbonyl precursors with thiourea derivatives to construct the benzo[d]thiazole core .
- Imine formation : Coupling the 1-ethyl-1H-pyrazole-3-carbonyl moiety via a Schiff base reaction under anhydrous conditions .
- Esterification : Introducing the methyl acetate group using methanol under acid catalysis . Optimization strategies :
- Continuous flow reactors improve control over reaction parameters (e.g., temperature, residence time) to minimize side reactions .
- Design of Experiments (DoE) statistically identifies optimal molar ratios, solvent systems (e.g., DMF vs. THF), and catalyst loadings .
Q. Which analytical techniques are most effective for characterizing purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., Z-configuration of the imino group) and substituent positions .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight and detects isotopic patterns for halogenated impurities .
- HPLC with UV/Vis detection : Quantifies purity (>95% typically required for biological assays) and identifies polar byproducts .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, ethyl groups) influence reactivity in nucleophilic substitution reactions?
- Methoxy groups (electron-donating) at positions 4 and 7 enhance electron density on the thiazole ring, increasing susceptibility to electrophilic attacks but reducing oxidative stability .
- Ethyl group on pyrazole : Steric hindrance may slow acylation reactions, requiring bulky base catalysts (e.g., DBU) for efficient coupling . Methodological approach :
- Hammett plots correlate substituent σ-values with reaction rates to predict electronic effects .
- DFT calculations model charge distribution on the thiazole ring to guide synthetic modifications .
Q. What strategies resolve contradictions in crystallographic data when determining the Z-configuration of the imino group?
- SHELX refinement : Use SHELXL for high-resolution crystallography to resolve ambiguous electron density maps. Twinning or disorder may require alternative space group assignments .
- Complementary techniques : Pair X-ray diffraction with NOESY NMR to confirm spatial proximity of protons adjacent to the imino group .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., kinase enzymes). Key parameters:
- Binding affinity (ΔG): Prioritize poses with ≤ −8 kcal/mol.
- Hydrogen bonding : Validate interactions with catalytic residues (e.g., ATP-binding pockets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. What challenges arise in scaling up synthesis from milligram to gram quantities while maintaining stereochemical integrity?
- Side reactions : Increased scale exacerbates exothermicity, leading to epimerization. Solutions:
- Low-temperature batch reactors (−20°C) minimize thermal degradation .
- In-line IR monitoring tracks intermediate stability during continuous flow synthesis .
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective stereochemical preservation .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across similar thiazole derivatives?
- Meta-analysis : Compare IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) while controlling for variables like cell line passage number .
- SAR studies : Systematically modify substituents (e.g., replacing methoxy with fluorine) to isolate contributions to activity .
Q. Why do some synthetic routes report lower yields despite identical starting materials?
- Trace moisture : Hydrolysis of the imino group during Schiff base formation can reduce yields by 15–20%. Use molecular sieves or anhydrous solvents .
- Catalyst deactivation : Transition metal catalysts (e.g., Pd/C) may lose efficacy due to sulfur poisoning from the thiazole ring. Switch to heterogeneous alternatives like Ni-based catalysts .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
